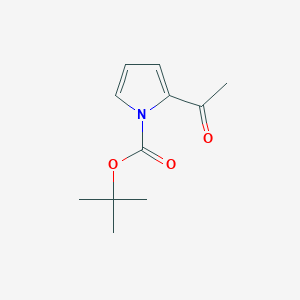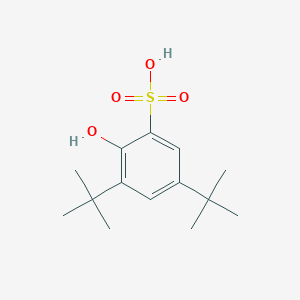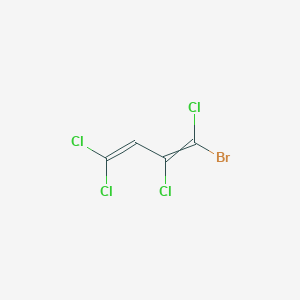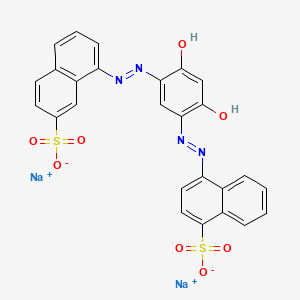
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane is a chiral epoxide compound with the molecular formula C19H38O. This compound is characterized by the presence of two 5-methylhexyl groups attached to an oxirane ring. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the oxirane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Bis(5-methylhexyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as column chromatography or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-2,3-Bis(5-methylhexyl)oxirane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the exploration of enantioselective interactions with biological targets, which can lead to the discovery of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stereochemistry make it suitable for the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2R,3S)-2,3-Bis(5-methylhexyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in both chemical synthesis and biological systems. In biological systems, the compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols and other metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S)-2-Decyl-3-(5-methylhexyl)oxirane
- cis-7,8-epoxy-2-methyloctadecane
- (7S,8R)-7,8-epoxy-2-methyloctadecane
Uniqueness
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane is unique due to its specific stereochemistry and the presence of two 5-methylhexyl groups. This configuration imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers unique reactivity and selectivity in chemical reactions, as well as specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
72195-82-5 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
(2S,3R)-2,3-bis(5-methylhexyl)oxirane |
InChI |
InChI=1S/C16H32O/c1-13(2)9-5-7-11-15-16(17-15)12-8-6-10-14(3)4/h13-16H,5-12H2,1-4H3/t15-,16+ |
InChI-Schlüssel |
IEFWJLCQGNDOMJ-IYBDPMFKSA-N |
Isomerische SMILES |
CC(C)CCCC[C@@H]1[C@@H](O1)CCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCC1C(O1)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)


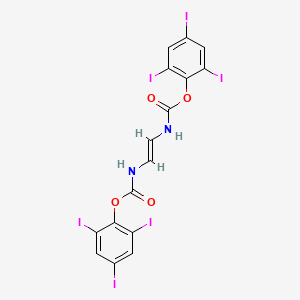

![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)


